
1-Benzhydrylpiperazine
Overview
Description
Norcyclizine oxalate (1:2) is a chemical compound derived from cyclizine, an antihistaminic antiemetic commonly used in palliative care . Norcyclizine is a metabolite of cyclizine and is often studied for its pharmacokinetics and pharmacogenetics . The oxalate form of norcyclizine is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norcyclizine oxalate (1:2) typically involves the reaction of norcyclizine with oxalic acid. The process includes:
Step 1: Dissolving norcyclizine in an appropriate solvent such as ethanol.
Step 2: Adding oxalic acid to the solution in a stoichiometric ratio of 1:2.
Step 3: Stirring the mixture at room temperature until the reaction is complete.
Step 4: Isolating the product by filtration and recrystallization to obtain pure norcyclizine oxalate (1:2).
Industrial Production Methods: Industrial production of norcyclizine oxalate (1:2) follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and controlled temperature conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Norcyclizine oxalate (1:2) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, norcyclizine oxalate can be converted into its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert norcyclizine oxalate back to cyclizine.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the norcyclizine structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced cyclizine, and various substituted norcyclizine compounds .
Scientific Research Applications
Norcyclizine oxalate (1:2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of norcyclizine oxalate (1:2) involves its interaction with histamine receptors in the body. By binding to these receptors, norcyclizine oxalate inhibits the action of histamine, thereby reducing symptoms of nausea and vomiting. The compound also affects the central nervous system, providing sedative effects .
Molecular Targets and Pathways:
Histamine Receptors: Norcyclizine oxalate primarily targets H1 histamine receptors.
Cytochrome P450 Enzymes: The metabolism of norcyclizine involves cytochrome P450 enzymes, particularly CYP2D6.
Comparison with Similar Compounds
- Cyclizine
- Meclizine
- Diphenhydramine
Biological Activity
1-Benzhydrylpiperazine (1-BHP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of 1-BHP, focusing on its role as a histone deacetylase (HDAC) inhibitor, its anticancer properties, and relevant case studies.
Overview of this compound
1-BHP is a piperazine derivative characterized by the presence of a benzhydryl group. Its structure allows for interaction with various biological targets, making it a candidate for drug development in several therapeutic areas, particularly oncology.
Histone Deacetylase Inhibition
1-BHP has been identified as a promising scaffold for the development of selective HDAC inhibitors. HDACs play a crucial role in regulating gene expression through the removal of acetyl groups from histones, which can lead to tumor progression when dysregulated.
- Selectivity and Potency : Recent studies have demonstrated that compounds based on the 1-BHP scaffold exhibit isoform-selective HDAC inhibition. For instance, specific derivatives have shown nanomolar IC50 values against HDAC6, indicating strong inhibitory activity (IC50 = 31 nM for compound 9b) .
- In Vitro Studies : The efficacy of these inhibitors was evaluated using breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant anti-cancer activity, including reduced cell viability and impaired migratory and invasive capabilities .
Antitumor Effects
1-BHP-based HDAC inhibitors have exhibited notable antitumor effects in both in vitro and in vivo models:
- Zebrafish Xenograft Model : In vivo studies using zebrafish xenograft models demonstrated that specific 1-BHP derivatives possess potent anti-tumor, anti-metastatic, and anti-angiogenic properties at low micromolar concentrations. For example, compound 8b was highlighted for its efficacy in reducing tumor growth and metastasis .
- Mechanistic Insights : The mechanism of action appears to involve epigenetic modulation of gene expression pathways associated with cancer progression. This is particularly relevant given the role of HDACs in regulating genes involved in cell cycle control and apoptosis .
Case Studies
Several studies have contributed to our understanding of the biological activity of 1-BHP:
- Study on Anticancer Properties : A study focused on synthesizing novel 1-benzhydryl piperazine derivatives revealed their antiproliferative effects against various human cancer cell lines. The derivatives showed significant cytotoxicity and were evaluated for their potential as therapeutic agents .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities and interactions of 1-BHP derivatives with HDACs. These studies support the design of more potent inhibitors by optimizing structural features .
- Synthesis and Evaluation : Research has reported the synthesis of multiple benzhydryl piperazine derivatives, assessing their biological activity against different cancer types. These findings underscore the versatility of the 1-BHP scaffold in drug discovery .
Summary Table of Biological Activity
Compound | Target | IC50 (nM) | Activity Type | Model Used |
---|---|---|---|---|
Compound 9b | HDAC6 | 31 | Selective HDAC inhibitor | MDA-MB-231 cell line |
Compound 8b | Pan-HDAC | Not specified | Anti-tumor, anti-metastatic | Zebrafish xenograft model |
Novel Derivative A | Various HDACs | Varies | Antiproliferative | Various human cancer cell lines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-benzhydrylpiperazine, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in Scheme 3 (fluorinated scaffold synthesis), it reacts with precursors under reflux with triethylamine (TEA) in acetonitrile at 70°C for 6 hours . Microwave-assisted synthesis (Group B in ) offers improved reaction efficiency compared to traditional acetone/potassium carbonate methods (Group A), with reduced reaction times and higher yields . Key parameters include solvent polarity, temperature, and catalyst selection. Table 1 : Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Conventional (Group A) | Acetone, K₂CO₃, 24h | 65-70 | |
Microwave (Group B) | µW irradiation, 30 min | 85-90 |
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Structural elucidation employs IR (C-N stretching at ~1100 cm⁻¹), ¹H NMR (piperazine protons at δ 2.4–3.1 ppm, benzhydryl protons at δ 5.1 ppm), and GC-MS (m/z 252.1626 for [M+H]⁺) . Quantitative purity analysis uses UHPLC with UV detection at 254 nm, resolving impurities like cinnamyl piperazine and methyl paraben ( ). Calibration curves with R² >0.99 ensure accuracy .
Q. What strategies are effective for purifying this compound from reaction mixtures?
- Methodological Answer : Recrystallization from toluene/hexane (1:1 v/v) yields high-purity crystals (m.p. 91–92°C) . Column chromatography (silica gel, ethyl acetate/hexane gradient) separates non-polar byproducts. For scale-up, fractional distillation under reduced pressure (d: 1.07 g/cm³) is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For this compound derivatives, the piperazine ring adopts a chair conformation (asymmetric parameters <3.7°), with dihedral angles between aryl rings (e.g., 73.40° in bis(4-fluorophenyl) derivatives) critical for steric analysis . Weak C–H···F interactions and van der Waals forces dominate crystal packing . Refinement protocols include free hydrogen atom positioning and R-factor optimization (<5%) .
Q. What mechanisms underlie the biological activity of this compound-derived compounds?
- Methodological Answer : Derivatives like triazole-linked 1,2,3-triazoles exhibit antibacterial activity by targeting quorum sensing (e.g., against Pseudomonas aeruginosa). Molecular docking studies reveal binding to LuxR-type receptors (binding energy <−8 kcal/mol) . In calcium channel blockers (e.g., flunarizine intermediates), the benzhydryl group modulates lipophilicity, enhancing blood-brain barrier permeability .
Q. How should researchers address contradictions in experimental data, such as varying dihedral angles or synthetic yields?
- Methodological Answer :
- Crystallographic discrepancies : Compare asymmetric parameters and torsion angles across derivatives (e.g., this compound vs. 4-chlorophenyl analogs) to identify steric or electronic influences .
- Yield variations : Optimize microwave power (e.g., 300 W vs. 500 W) and solvent polarity (acetonitrile vs. DMF) using design-of-experiment (DoE) approaches .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary between 91–92°C and 360–362 K in literature?
- Methodological Answer : The apparent discrepancy arises from differing purification methods. Recrystallization from toluene/hexane yields 91–92°C , while solvent-free crystals (e.g., from melt-cooling) exhibit higher thermal stability (360–362 K) due to polymorphic transitions . Differential Scanning Calorimetry (DSC) can validate polymorph existence.
Q. Methodological Best Practices
- Synthesis : Use microwave reactors for time-sensitive reactions; validate purity via UHPLC .
- Crystallography : Employ SHELXL for high-resolution refinement; deposit CIF files in public databases (e.g., CCDC) .
- Biological Testing : Pair in vitro assays (e.g., MIC for antimicrobial activity) with docking studies to rationalize structure-activity relationships .
Properties
IUPAC Name |
1-benzhydrylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56609-03-1 (mono-hydrochloride) | |
Record name | Norcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80232968 | |
Record name | Norcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841-77-0 | |
Record name | Benzhydrylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzhydrylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzhydrylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzhydrylpiperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.